N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C14H10ClN5O. This compound features a benzamide core substituted with a tetrazole ring and a chlorine atom, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Substitution Reaction: The tetrazole ring is then introduced to the benzene ring through a substitution reaction, often using a halogenated benzene derivative.
Amidation: The final step involves the formation of the benzamide group by reacting the substituted benzene with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields a tetrazole derivative.
Oxidation: Oxidation of the tetrazole ring can lead to ring-opened products.
Hydrolysis: Hydrolysis yields benzoic acid and the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
The compound has shown potential as a pharmacological agent. Studies have indicated that derivatives of this compound can act as agonists for G protein-coupled receptors, which are involved in various physiological processes . This makes it a candidate for drug development targeting conditions such as pain, inflammation, and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors. The tetrazole ring is believed to play a crucial role in binding to these receptors, modulating their activity and triggering downstream signaling pathways that result in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide: Similar structure but with a trifluoromethyl group instead of a chlorine atom.
N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]benzamide: Contains a mercapto group on the tetrazole ring.
Uniqueness
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the tetrazole ring enhances its reactivity and potential as a pharmacological agent compared to its analogs.
Properties
Molecular Formula |
C14H10ClN5O |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-12-7-6-11(20-9-16-18-19-20)8-13(12)17-14(21)10-4-2-1-3-5-10/h1-9H,(H,17,21) |
InChI Key |
WOXQOHQZRFJYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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